
1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole is a derivative of the benzimidazole heterocycle, which is known for its diverse biological activities. Benzimidazole derivatives exhibit a range of properties including antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. Some of these compounds are also recognized for their role as inhibitors of type I DNA topoisomerases, which are enzymes involved in DNA replication and transcription .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, 2-arylmethyl-1H-benzoimidazoles can be synthesized using a melting method, which offers advantages such as simplicity, short reaction times, and higher yields . Additionally, the synthesis of 2-(1H-benzoimidazol-2-yl)-phenol derivatives has been reported using manganese(III) acetate at room temperature, highlighting the use of transition metal catalysts in these reactions . Microwave-promoted synthesis has also been developed for the preparation of 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles, demonstrating the application of modern, accelerated synthetic techniques .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry. For example, the structure of 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol was determined to be almost planar, with a small dihedral angle between the benzimidazole plane and the methoxyphenol plane, and featured an intramolecular hydrogen bond .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, including cycloisomerization and nucleophilic substitution. A novel synthesis of benzofurans involved palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization or nucleophilic substitution . Additionally, quaternary salts derived from benzimidazole compounds have been used in the synthesis of imidazo[1,2-a]benzimidazole derivatives, showcasing the reactivity of these heterocycles in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, some derivatives exhibit fluorescence in solution and have good fluorescence quantum yields, as well as thermal stability up to 300°C . The antibacterial activities of these compounds have been evaluated using methods such as the well-diffusion method, indicating their potential as therapeutic agents .
Applications De Recherche Scientifique
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including compounds closely related to 1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole, have been identified as potent inhibitors of mammalian type I DNA topoisomerase. This inhibition capability is crucial for understanding the mechanisms of certain biological processes and can be potentially significant in cancer research and treatment (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been extensively studied. For instance, a study involving 2-(Phenoxymethyl)-1H-benzimidazole, a compound related to the one , demonstrated significant activity against various microbial strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Selective Fluorescence Sensing of Metal Ions
Benzimidazole derivatives have been utilized in the development of selective chemosensors for metal ions such as zinc. These compounds, through their unique structural properties, can increase fluorescence in the presence of specific metal ions, making them valuable tools in environmental monitoring and biochemical research (Dey et al., 2016).
Corrosion Inhibition
Research into benzimidazole derivatives, including those structurally similar to this compound, has revealed their potential as corrosion inhibitors. These compounds can form protective layers on metal surfaces, making them useful in industrial applications to prevent corrosion, especially in acidic environments (Obot & Obi-Egbedi, 2010).
Photophysical and Photochemical Properties
Benzimidazole derivatives have been studied for their photophysical and photochemical properties, particularly in the context of synthesizing phthalocyanine compounds. These properties are essential in the development of novel materials for photodynamic therapy and other light-based technologies (Şen et al., 2018).
Antitubercular Activity
Some phenoxyalkylbenzimidazole compounds, which include structures analogous to this compound, have demonstrated significant antitubercular activity. These compounds are being investigated for their potential as new treatments against tuberculosis (Chandrasekera et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylprop-2-enyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14(2)12-20-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPYEPWTSMGMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)
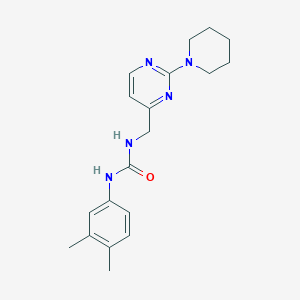
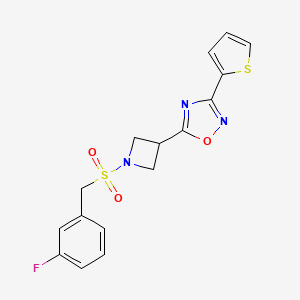
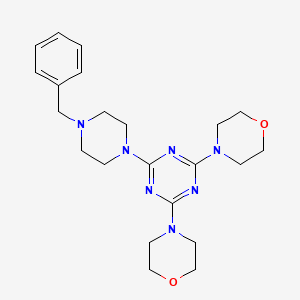
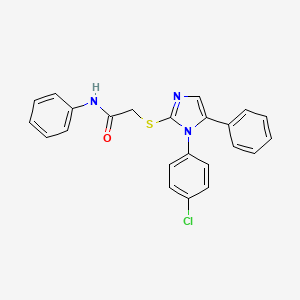
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)
![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)

![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)
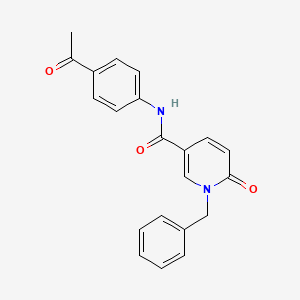
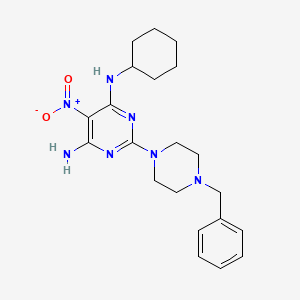
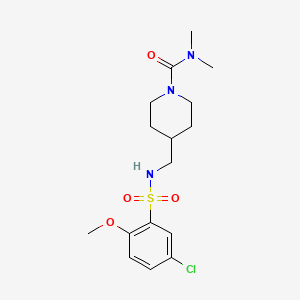
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2532990.png)